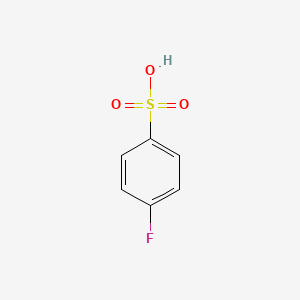

4-Fluorobenzenesulphonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSYONICNIDYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190276 | |

| Record name | 4-Fluorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-88-7 | |

| Record name | 4-Fluorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 4 Fluorobenzenesulphonic Acid

Established Synthetic Methodologies for 4-Fluorobenzenesulphonic Acid

Several methods have been developed for the synthesis of this compound, each with its own advantages and specific applications. These methods primarily involve the electrophilic aromatic substitution of fluorobenzene (B45895).

Reaction of Fluorobenzene with Chlorosulfonic Acid

A common and direct method for the synthesis of this compound is the reaction of fluorobenzene with chlorosulfonic acid. google.com In this process, fluorobenzene is treated with chlorosulfonic acid, typically at low temperatures, to generate p-fluorobenzenesulfonyl chloride. google.com This intermediate is then hydrolyzed to yield the final product, this compound. The reaction is a type of electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.

For example, fluorobenzene can be reacted with chlorosulfonic acid at a temperature of 5-10°C. google.com After the initial reaction, the mixture is often poured into ice water to facilitate the precipitation and separation of the p-fluorobenzenesulfonyl chloride intermediate. google.com

Reaction of Fluorobenzene with Fuming Sulfuric Acid

Another widely used method is the sulfonation of fluorobenzene using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. libretexts.orgquora.com The electrophile in this reaction is sulfur trioxide. libretexts.orgaskfilo.com The reaction of fluorobenzene with fuming sulfuric acid directly introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. quora.comvaia.com

Heating benzene or its derivatives with fuming sulfuric acid is a standard procedure for sulfonation. libretexts.orgvaia.com The reaction with fluorobenzene proceeds to form primarily p-fluorobenzenesulfonic acid along with a smaller amount of the ortho isomer. vaia.com

Synthesis via Aryl Halides (e.g., Aryl Iodine) and Thiourea (B124793) Dioxide

A more recent and sustainable approach involves the use of aryl halides and a sulfur dioxide surrogate like thiourea dioxide. rsc.org This method provides a one-step strategy for synthesizing aryl sulfonic acids. The reaction can be performed under mild conditions using air as a green oxidant. rsc.org Mechanistic studies suggest that the reaction proceeds through a sulfinate intermediate. rsc.org This method is advantageous due to the use of readily available and eco-friendly reagents. rsc.org Specifically, heteroaryl and aryl halides can react with thiourea dioxide under visible light irradiation to produce the corresponding sulfones and sulfonamides via heteroaryl sulfinate intermediates. rsc.org

Oxidative Chlorination Approaches in Sulfonyl Chloride Synthesis

Oxidative chlorination provides a route to arenesulfonyl chlorides, which are precursors to sulfonic acids. Various reagents have been found effective for the direct oxidative conversion of sulfur compounds, such as thiols and disulfides, into the corresponding arenesulfonyl chlorides. lookchem.comorganic-chemistry.org For instance, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) is a mild and efficient reagent for this transformation, yielding aryl or heteroarylsulfonyl chlorides in good yields. lookchem.com Other effective systems for this oxidative chlorination include a combination of hydrogen peroxide and thionyl chloride, or hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org A continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov

Regioselectivity in the Sulfonation of Fluorobenzene

The directing effect of the fluorine substituent on the benzene ring plays a crucial role in determining the isomeric distribution of the products during sulfonation.

Para-Sulfonation Products

The sulfonation of fluorobenzene predominantly yields the para-substituted product, p-fluorobenzenesulfonic acid. vaia.comstackexchange.com The fluorine atom, although inductively electron-withdrawing, acts as a π-electron-donating group through resonance. This resonance effect stabilizes the intermediate carbocation formed during electrophilic attack, particularly at the ortho and para positions. stackexchange.comresearchgate.net However, due to steric hindrance from the fluorine atom, the electrophile preferentially attacks the para position. stackexchange.com This results in a high regioselectivity, with the para-isomer being the major product, often accounting for around 90% of the product mixture, with a smaller amount of the ortho-isomer and almost no meta-isomer. stackexchange.com

Interactive Data Table: Regioselectivity in the Sulfonation of Halobenzenes

| Halobenzene | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Fluorobenzene | ~10 | ~0 | ~90 |

| Chlorobenzene | 30 | 1 | 69 |

| Bromobenzene | 25 | 1 | 74 |

| Iodobenzene | 19 | 1 | 80 |

Ortho-Sulfonation Products

The synthesis of benzenesulfonic acids is typically achieved through electrophilic aromatic substitution, specifically the sulfonation of the corresponding benzene ring. In the case of fluorobenzene, the fluorine atom acts as an ortho-, para-directing group. vaia.comlibretexts.orgmasterorganicchemistry.com While fluorine is highly electronegative and deactivates the benzene ring towards electrophilic attack through a strong negative inductive effect (-I), its lone pairs can participate in resonance, donating electron density to the ring (a +M effect). This resonance effect preferentially stabilizes the intermediates formed during attack at the ortho and para positions. libretexts.orgmasterorganicchemistry.comkhanacademy.org

The sulfonation of fluorobenzene, therefore, yields a mixture of two primary products: the para-substituted isomer, This compound , and the ortho-substituted isomer, 2-fluorobenzenesulphonic acid . vaia.com

p-Fluorobenzenesulfonic acid : This is generally the major product due to the steric hindrance at the ortho position.

o-Fluorobenzenesulfonic acid : This is the minor product of the reaction.

The separation of these isomers can be challenging but is crucial for obtaining pure starting materials for subsequent reactions. The relative yields of the ortho and para products can be influenced by reaction conditions such as temperature and the specific sulfonating agent used.

Derivatization Pathways of this compound

The sulfonic acid moiety (-SO₃H) is the primary site of reactivity on this compound, enabling its conversion into a wide array of derivatives. A common initial step for many of these transformations is the conversion of the sulfonic acid to the more reactive 4-fluorobenzenesulfonyl chloride . This is typically achieved by reacting the sulfonic acid or its sodium salt with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a versatile intermediate. scbt.comsigmaaldrich.com

One of the most important derivatizations is the formation of sulfonamides. 4-Fluorobenzenesulfonamide (B1215347) is synthesized by the reaction of 4-fluorobenzenesulfonyl chloride with an excess of concentrated ammonia (B1221849) (NH₃). fluorobenzene.ltd This reaction is a nucleophilic acyl substitution where the ammonia molecule displaces the chloride ion on the sulfonyl group.

The resulting 4-fluorobenzenesulfonamide is a stable, crystalline solid and a key building block for more complex molecules, particularly in medicinal chemistry and agrochemicals. fluorobenzene.ltdossila.comchemimpex.com

Table 1: Synthesis of 4-Fluorobenzenesulfonamide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Fluorobenzenesulfonyl chloride | Ammonia (aqueous) | 4-Fluorobenzenesulfonamide | Nucleophilic Acyl Substitution |

Beyond the primary sulfonamide, a wide range of sulfonate esters and substituted sulfonamides (secondary or tertiary amides) can be synthesized from 4-fluorobenzenesulfonyl chloride.

Sulfonate Esters : The reaction of 4-fluorobenzenesulfonyl chloride with various alcohols (R-OH) in the presence of a base (like pyridine) yields the corresponding sulfonate esters (4-FC₆H₄SO₂OR). These esters are often used as leaving groups in organic synthesis.

Substituted Sulfonamides : Reacting 4-fluorobenzenesulfonyl chloride with primary (RNH₂) or secondary amines (R₂NH) yields N-substituted sulfonamides. This reaction is fundamental in the synthesis of sulfa drugs and other biologically active compounds. rsc.org

4-Fluorobenzenesulfonyl chloride can be converted into 4-fluorobenzenesulfonyl azide (B81097) by reacting it with a source of azide ions, such as sodium azide (NaN₃). organic-chemistry.org This reaction typically proceeds smoothly in a suitable solvent.

Sulfonyl azides are high-energy compounds that serve as precursors to sulfonylnitrenes upon thermolysis or photolysis. They are also valuable reagents in "click chemistry" and for the synthesis of nitrogen-containing heterocycles and for transferring a diazo group to a primary amine. researchgate.net

Table 2: Synthesis of 4-Fluorobenzenesulfonyl Azide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Fluorobenzenesulfonyl chloride | Sodium Azide (NaN₃) | 4-Fluorobenzenesulfonyl azide | Nucleophilic Substitution |

This compound and its derivatives are themselves valuable fluorinated aromatic compounds. The 4-fluorobenzenesulfonyl moiety is incorporated into larger molecules to create new, complex fluorinated structures with specific properties. For example, 4-fluorobenzenesulfonamide is a precursor for PI3K/mTOR dual inhibitors and has been used to functionalize rhodamine dyes for bioimaging applications. ossila.com

Furthermore, reagents like N-fluorobenzenesulfonimide (NFSI), which contains two benzenesulfonyl groups attached to a nitrogen atom, can act as sulfonyl donors. This demonstrates how the sulfonyl group can be used to create new carbon-sulfur bonds, leading to the synthesis of various diarylsulfones. rsc.org The 4-fluorophenylsulfonyl structure is a common motif in these advanced applications.

Urea (B33335) and thiourea derivatives containing the 4-fluorobenzenesulfonyl group can be synthesized, typically starting from 4-fluorobenzenesulfonamide . The amino group (-NH₂) of the sulfonamide can react with various isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) to form the corresponding sulfonyl ureas and sulfonyl thioureas.

This multi-step pathway involves:

Conversion of this compound to 4-fluorobenzenesulfonyl chloride.

Reaction with ammonia to form 4-fluorobenzenesulfonamide.

Reaction of the sulfonamide with an appropriate isocyanate or isothiocyanate.

These urea and thiourea derivatives are widely explored in medicinal chemistry for their potential biological activities.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly adopting sustainable and green chemistry principles to minimize environmental impact and enhance process efficiency. In the synthesis of this compound, this translates to the exploration of alternative reagents, solvent-free conditions, and innovative energy sources to reduce hazardous waste and energy consumption associated with traditional sulfonation methods. Key areas of development include the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis, which offer significant advantages in terms of recyclability, reduced reaction times, and milder reaction conditions.

Solid Acid Catalysts and Solvent-Free Reactions

One of the primary goals of green chemistry is the replacement of hazardous and corrosive liquid acids, such as sulfuric acid, with environmentally benign solid catalysts. Solid acids, including zeolites, clays, and sulfonic acid-functionalized materials, offer several benefits, such as ease of separation from the reaction mixture, reusability, and often higher selectivity. The use of these catalysts can also facilitate solvent-free reaction conditions, which eliminates the need for volatile organic compounds (VOCs) that are often toxic and contribute to air pollution.

For instance, research into the Friedel-Crafts acylation of fluorobenzene, a reaction mechanistically similar to sulfonation, has demonstrated the high efficiency of a composite catalyst system comprising trifluoromethanesulfonic acid (TfOH) and a rare earth triflate (Re(OTf)₃) under solvent-free conditions. In the acylation of fluorobenzene with benzoyl chloride, this catalyst system achieved a high yield and selectivity for the para-isomer. beilstein-journals.orgresearchgate.net Specifically, using a La(OTf)₃ and TfOH catalyst at 140°C for 4 hours resulted in a 99% selectivity and an 87% yield of the para-product. beilstein-journals.orgresearchgate.net This suggests that a similar solvent-free approach using a solid acid catalyst could be highly effective for the sulfonation of fluorobenzene to produce this compound, minimizing waste and avoiding the use of harsh solvents.

Furthermore, biomass-derived sulfonated carbon catalysts are emerging as a promising class of solid acids. These catalysts are synthesized from renewable resources like coffee residue and offer a high density of sulfonic acid groups, making them active for various acid-catalyzed reactions. researchgate.net Their application in the synthesis of this compound could provide a sustainable and cost-effective alternative to conventional methods.

Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) are salts with low melting points, often below 100°C, that are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. In the context of this compound synthesis, ILs can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures.

Sulfonic acid-functionalized ionic liquids (SAILs) are particularly relevant as they incorporate the catalytic sulfonic acid group into the ionic liquid structure. rsc.org This design prevents the catalyst from being leached during product extraction, allowing for straightforward recycling and reuse. While specific studies on the use of SAILs for the sulfonation of fluorobenzene are limited, their successful application in other multicomponent reactions under solvent-free conditions highlights their potential. rsc.org For example, N,N,N-trimethyl-N-propanesulfonic acid ammonium (B1175870) hydrogen sulfate (B86663) has been shown to be a highly efficient catalyst for the synthesis of xanthenediones. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. sarpublication.comjaveriana.edu.coresearchgate.neteurekaselect.comukm.myresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner reactions with fewer byproducts.

A comparative study on the synthesis of 4,6-diarylpyrimidines showed that while conventional heating produced higher yields over longer reaction times (over 15 hours), the microwave-assisted method achieved comparable efficiencies in substantially shorter times (10 minutes). javeriana.edu.co This trade-off between reaction time and yield is a common consideration in the application of microwave synthesis.

The following table provides a comparative overview of different sustainable approaches that could be applied to the synthesis of this compound, based on findings from related reactions.

| Method | Catalyst/Reagent | Conditions | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Solvent-Free Acylation (Analogous to Sulfonation) | La(OTf)₃ and TfOH | 140°C, Solvent-free | 4 hours | 87% (para-product) | Eliminates volatile organic solvents, high para-selectivity. | beilstein-journals.orgresearchgate.net |

| Microwave-Assisted Sulfonate Synthesis (from Bromide) | Sodium sulfite | 160°C, THF:EtOH:H₂O solvent, Microwave | 15 minutes | 62% | Drastic reduction in reaction time compared to conventional heating (24 hours). | sarpublication.com |

| Conventional Sulfonate Synthesis (from Bromide) | Sodium sulfite | Reflux, EtOH:H₂O solvent | 24 hours | 37% | Baseline for comparison with microwave method. | sarpublication.com |

| Solid Acid Catalysis (General) | Sulfonated carbon-based catalysts | Varies (e.g., 70°C) | ~1 hour | Good to excellent | Reusable, eco-friendly catalyst from renewable sources. | beilstein-journals.org |

Reactivity and Reaction Mechanisms Involving 4 Fluorobenzenesulphonic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The presence of both a halogen and a sulfonic acid group on the benzene (B151609) ring of 4-fluorobenzenesulphonic acid dictates the course of these reactions.

The primary synthesis of this compound involves the direct sulfonation of fluorobenzene (B45895). This reaction is a classic example of electrophilic aromatic substitution where sulfur trioxide (SO₃) acts as the electrophile. chemguide.co.uk The fluorine atom, despite its electronegativity, acts as an ortho-, para-directing group due to the resonance effect of its lone pairs of electrons stabilizing the intermediate carbocation (arenium ion). stackexchange.com Consequently, the sulfonation of fluorobenzene yields a mixture of ortho- and para-fluorobenzenesulphonic acid, with the para isomer being the major product due to reduced steric hindrance. stackexchange.comvaia.com

Typical conditions for the sulfonation of fluorobenzene involve heating the substrate with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide in sulfuric acid, at elevated temperatures. chemguide.co.uk

Further sulfonation of this compound can occur under more forcing conditions. For instance, in 115% sulfuric acid (a highly concentrated form of oleum) at 25°C, p-fluorobenzenesulphonic acid is sulfonated to yield 1-fluorobenzene-2,4-disulfonic acid. cdnsciencepub.com This demonstrates that the existing sulfonic acid group directs the incoming electrophile to the ortho position, which is meta to itself, while the fluorine directs to its ortho position.

The isomers of fluorobenzenesulphonic acid can undergo isomerization when heated in sulfuric acid. cdnsciencepub.com This process is governed by the principles of kinetic and thermodynamic control, where reaction conditions such as temperature and time determine the final product distribution. wikipedia.orglibretexts.org The isomerization proceeds via a desulfonation-resulfonation mechanism, which is characteristic of sulfonic acids and highlights the reversibility of the sulfonation reaction. libretexts.orgchemistrysteps.com

Under kinetic control, the product ratio is determined by the relative rates of formation of the different isomers. libretexts.org In the sulfonation of fluorobenzene, the initial formation of a higher proportion of the para-isomer compared to the ortho-isomer is a result of kinetic control. stackexchange.comvaia.com The transition state leading to the para product is lower in energy, primarily due to less steric hindrance, allowing it to form faster. thecatalyst.org At lower temperatures and shorter reaction times, the product mixture reflects this kinetic preference. wikipedia.org

Under thermodynamic control, the reaction is allowed to reach equilibrium, and the product distribution reflects the relative stabilities of the isomers. libretexts.org At higher temperatures (e.g., 150-170°C) and longer reaction times in 98.1% sulfuric acid, the less stable ortho- and meta-isomers of fluorobenzenesulphonic acid can isomerize to the more stable para-isomer. cdnsciencepub.com The para-isomer is thermodynamically favored. A study on the behavior of fluorobenzenesulphonic acids in 98.1% H₂SO₄ at 150°C illustrates this process, showing that the ortho-isomer is converted to the para-isomer over time. cdnsciencepub.com

Table 1: Reaction of o- and p-Fluorobenzenesulphonic Acid in 98.1% H₂SO₄ at 150°C cdnsciencepub.com

| Substrate | Reaction Time (ks) | ortho- (mmol/kg) | para- (mmol/kg) | 2,4-di- (mmol/kg) |

| ortho | 0.8 | 0.17 | 0.06 | 0.09 |

| para | 0.29 | 0.005 | 0.060 | 0.006 |

This table demonstrates that while the ortho-isomer undergoes both isomerization to the para-isomer and sulfonation to the 2,4-disulfonic acid, the para-isomer is sulfonated much more slowly. cdnsciencepub.com Over extended periods, the system trends towards the thermodynamically most stable products.

Isomerization Studies in Sulfuric Acid

Nucleophilic Substitution Reactions

While electrophilic substitution is more common for benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. The sulfonic acid group itself can act as a leaving group in such reactions.

The sulfonic acid (-SO₃H) group can be displaced by a nucleophile in an ipso-substitution reaction. This transformation is generally difficult for simple arenesulfonic acids like benzenesulfonic acid, often requiring harsh conditions such as fusion with sodium hydroxide (B78521) at high temperatures (around 350°C) to produce phenol. wikipedia.org

However, the presence of electron-withdrawing substituents on the aromatic ring facilitates this type of nucleophilic attack. The fluorine atom in this compound has an electron-withdrawing inductive effect, which makes the ipso-carbon (the carbon atom attached to the sulfonic acid group) more electrophilic and thus more susceptible to nucleophilic attack. Recent research has shown that sufficiently electron-deficient benzenesulfonic acids can undergo ipso nucleophilic substitution with carbon nucleophiles, such as active methylene (B1212753) compounds, under mild conditions to form new carbon-carbon bonds. nih.gov In these reactions, the sulfonic acid group functions as a leaving group, a novel strategy in organic synthesis. nih.gov While specific studies detailing this reaction for this compound are not prevalent, the established principles suggest its potential for such transformations, especially with strong nucleophiles.

Advanced Applications of 4 Fluorobenzenesulphonic Acid in Chemical Research

Applications in Organic Synthesis

4-Fluorobenzenesulphonic acid, a versatile organosulfur compound, plays a significant role in various facets of organic synthesis. Its unique chemical properties, stemming from the presence of both a sulfonic acid group and a fluorine atom on the benzene (B151609) ring, make it a valuable reagent, intermediate, and building block in the creation of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Reagent in Preparation of Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic rings is a crucial transformation in medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability and altered electronic characteristics. While direct fluorination of aromatic compounds can be challenging, this compound can serve as a precursor or reagent in certain synthetic strategies. For instance, the sulfonic acid group can be chemically modified or replaced to introduce other functionalities, with the fluorine atom already in place on the aromatic ring.

Detailed research has explored various methods for the synthesis of fluoro-aromatics. One established method is the Balz-Schiemann reaction, which involves the diazotization of aromatic amines followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salts. While not a direct application of this compound as a reagent, this highlights the importance of having pre-fluorinated starting materials in the synthesis of more complex fluorinated aromatics. The development of greener approaches to these reactions, utilizing ionic liquids to improve yields and reduce waste, further underscores the ongoing efforts to refine the synthesis of these valuable compounds.

Intermediate in Synthesis of Pharmaceuticals

The incorporation of fluorine into drug molecules is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. This compound and its derivatives serve as key intermediates in the synthesis of a variety of pharmaceutical compounds. The fluorinated benzene ring provided by this intermediate can be a core structural component of the final active pharmaceutical ingredient (API).

For example, the related compound, 4-fluorobenzoic acid, is extensively used as an intermediate in pharmaceutical synthesis, where its fluorinated structure enhances the biological activity and metabolic stability of drugs. This highlights the general importance of the 4-fluorophenyl moiety in drug design. While direct examples of this compound's application are less commonly published in detail due to proprietary reasons, its structural similarity to other key fluorinated intermediates suggests its utility in the synthesis of complex drug candidates.

Intermediate in Synthesis of Agrochemicals

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop more effective and stable pesticides and herbicides. The presence of a fluorine atom can increase the biological efficacy and environmental persistence of these products. This compound and its derivatives are valuable intermediates in the production of these agrochemicals.

The 4-fluorophenyl group, which can be derived from this compound, is a common structural motif in many modern agrochemicals. For instance, 4-fluorobenzoic acid is utilized in the production of pesticides and herbicides, contributing to the synthesis of active ingredients that enhance crop protection. The sulfonic acid group in this compound can be converted to other functional groups necessary for the final agrochemical structure.

Catalysis in Chemical Processes

Aromatic sulfonic acids are known for their acidic properties and have been employed as catalysts in various organic reactions. This compound, being a strong acid, has potential applications as a catalyst. The fluorine atom can influence the acidity and stability of the sulfonic acid, potentially offering advantages in certain catalytic processes.

Solid-supported sulfonic acids, such as silica-sulfuric acid (SiO2-SO3H), have been developed as heterogeneous acid catalysts for a variety of organic transformations. These catalysts are often prepared by the sulfonation of silica (B1680970) and have been used in reactions like esterifications and the synthesis of heterocyclic compounds. While specific research detailing the catalytic use of this compound is not widespread, its inherent acidity suggests it could function as a homogeneous acid catalyst in reactions that are amenable to such conditions.

Building Block for Advanced Materials

The unique properties conferred by the fluorine atom and the sulfonic acid group make this compound an attractive building block for the synthesis of advanced materials. These materials can exhibit enhanced thermal stability, chemical resistance, and specific electronic properties.

Polymers

In the field of polymer science, this compound can be used as a monomer or a precursor to monomers for the creation of specialty polymers. The sulfonic acid group can be incorporated into the polymer backbone or as a side chain, imparting properties such as ion conductivity, which is crucial for applications like proton exchange membranes in fuel cells. The fluorine atom can enhance the polymer's thermal and chemical stability.

A related and industrially significant monomer, 4,4′-dichlorodiphenyl sulfone, is a key component in the synthesis of high-performance polyarylene ether sulfones. The synthesis of this monomer can proceed through intermediates like 4-chlorobenzenesulfonic acid. This demonstrates the importance of halogenated benzenesulfonic acids in the production of advanced polymers. The incorporation of fluorine, as in this compound, would be expected to yield polymers with even more desirable properties for demanding applications.

Resins

Aromatic sulfonic acids are recognized for their utility as strong acid catalysts in various chemical transformations, including polymerization reactions for the production of resins. funakoshi.co.jp These acids can initiate the polymerization of certain alkenes and are used in acid-curable resin systems, such as those involving amino resins. funakoshi.co.jpgoogle.com The catalytic activity stems from their ability to act as proton donors, facilitating the formation of reactive intermediates that propagate the polymer chain.

While specific research detailing the use of this compound in resin production is not extensively documented in the available literature, its structural similarity to other arylsulfonic acids, like p-toluenesulfonic acid, suggests its potential applicability in this area. The presence of the electron-withdrawing fluorine atom on the benzene ring is known to enhance the acidity of the sulfonic acid group. nih.gov This increased acidity could translate to higher catalytic activity in polymerization processes. nih.gov For instance, sulfonic acid-bearing polymer brushes are used as catalysts in microreactors, and their efficiency is linked to the acidic strength of the sulfonic acid moieties. nih.gov Therefore, this compound represents a potentially more active catalyst for creating specialized polymer resins where a strong acid catalyst is required. google.com

Biochemical and Biological Research Applications

The intersection of chemistry and biology has opened new avenues for understanding and targeting the molecular machinery of life. In this context, small molecules like this compound and its derivatives are being investigated for their potential to interact with and modulate the function of key biological molecules, most notably enzymes.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and pharmacology for studying enzyme mechanisms and for the development of therapeutic agents. The sulfonyl group present in this compound is a key functional group found in many classes of enzyme inhibitors. Derivatives of this compound, particularly sulfonamides, are of significant interest in this area of research.

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, such as D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govnih.gov The dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders, leading to significant interest in the development of DAAO inhibitors as potential therapeutics. nih.govgoogle.com

While research has identified various small molecule inhibitors of DAAO, including benzoic acid and indole-2-carboxylic acids, specific studies focusing on this compound or its direct sulfonamide derivatives as DAAO inhibitors are not prominent in the reviewed literature. google.com However, the general structural features of known inhibitors often include an acidic group and an aromatic ring, suggesting that derivatives of this compound could be explored in this context. The development of novel DAAO inhibitors remains an active area of research, with computational and screening efforts continuously seeking new chemical scaffolds. nih.govrsc.org

Information regarding the specific inhibition of the enzyme sulfonamidase by this compound is not available in the surveyed scientific literature. Further research is required to determine if any interaction exists.

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at basic pH values and are involved in numerous physiological processes. nih.gov The inhibition of these enzymes is a target for therapeutic intervention in various diseases. Research has shown that sulfonamides can act as potent inhibitors of human alkaline phosphatases. Current time information in Bangalore, IN. The proposed mechanism involves the sulfonamide group's nitrogen atom binding to the zinc ion present in the active site of the enzyme. Current time information in Bangalore, IN.

Given that this compound can be converted into its corresponding sulfonamide, these derivatives represent a class of compounds with the potential to inhibit alkaline phosphatases. The inhibitory activity of different sulfonamides can vary based on the substitutions on the aromatic ring and the sulfonamide nitrogen, indicating that a 4-fluorobenzenesulfonamide (B1215347) derivative could exhibit unique inhibitory properties. Current time information in Bangalore, IN. The development of specific ALP inhibitors is an ongoing field of study, with various heterocyclic compounds, including thiazoles and sulfonamides, being investigated. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govnih.gov Structurally diverse compounds are being explored as HDAC inhibitors, and a number of these feature an arylsulfonyl group. nih.gov

Recent studies have focused on the development of potent HDAC inhibitors containing an arylsulfonyl moiety. Although direct studies on this compound itself as an HDAC inhibitor are absent, its derivative structure is a key component in newly synthesized, highly potent inhibitors. For example, a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines have been developed that show significant HDAC inhibitory activities. The nature of the substitution on the arylsulfonyl ring influences the potency of these inhibitors.

Table 1: HDAC Inhibitory Activity of Selected Arylsulfonyl Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Structure | Target | Activity |

|---|---|---|---|

| SAHA (Vorinostat) | Reference Compound | Pan-HDAC | Standard |

| Compound 6 | 3-(1-benzenesulfonyl-1H-indol-5-yl)-N-hydroxyacrylamide | HDAC | Base Compound |

| Compound 9 | 3-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyacrylamide | HDAC | 2- to 10-fold > SAHA |

| Compound 11 | (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide | HDAC | Slightly > SAHA |

These findings underscore the importance of the arylsulfonyl scaffold, which can be derived from precursor molecules like this compound, in the design of new and effective HDAC inhibitors. The fluorine substitution on the benzene ring could further modulate the electronic properties and binding interactions of such inhibitors, making it a valuable modification to explore in future drug discovery efforts.

Protein-Ligand Interaction Analysis

The specific use of this compound as a primary ligand or fragment in protein-ligand interaction studies is not extensively documented in publicly available research. Methodologies such as fluorescence polarization and differential scanning fluorimetry are common for analyzing these interactions, but studies explicitly detailing the binding of this compound to specific protein targets are not readily found.

However, related fluorinated compounds are subjects of such binding studies. For instance, research into per- and polyfluoroalkyl substances (PFAS) has shown that compounds like perfluorooctanoic acid (PFOA) can bind to proteins such as human adipocyte fatty acid-binding protein 4 (FABP4). nih.gov These studies utilize techniques like fluorescence competition assays and X-ray crystallography to reveal that interactions are influenced by factors like chain length and the conformation of the protein's binding cavity. nih.gov While not directly involving this compound, this research highlights the importance of the fluorine moiety in mediating protein-ligand interactions.

Modulation of Biochemical Pathways

Direct research detailing the role of this compound in the modulation of specific biochemical pathways is limited in the available scientific literature. While its derivatives are synthesized for various purposes, including as potential therapeutic agents, explicit studies on its direct impact on metabolic or signaling pathways are not prominent.

Research on structurally related sulfonamides, however, does provide insight into how this class of compounds can affect cellular processes. For example, certain novel benzenesulfonate (B1194179) derivatives have been shown to induce G2/M cell cycle arrest in cancer cell lines. nih.gov This suggests a mechanism of action related to the modulation of proteins involved in cell cycle progression. nih.gov

Investigation of Antitumor Properties of Derivatives

The investigation of derivatives of benzenesulfonic acid and other fluorinated aromatic compounds for antitumor properties is an active area of research. While not always synthesized directly from this compound, these studies shed light on the potential of the fluorobenzenesulfonyl structural motif in medicinal chemistry.

A series of novel pentafluorobenzenesulfonamide (B3043191) derivatives were synthesized and evaluated for their anticancer activities against several cancer cell lines, including A549 (lung), HepG2 (liver), HuCCA-1 (cholangiocarcinoma), and MOLT-3 (leukemia). nih.gov Certain analogues demonstrated enhanced cytotoxicity, inducing intrinsic apoptosis through a caspase-dependent process, as indicated by the cleavage of Caspase-9, Caspase-7, and PARP. nih.gov

In another study, benzenesulfonamide-bearing imidazole (B134444) derivatives were assessed for their efficacy against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. mdpi.com The most active compounds, which featured 4-chloro and 3,4-dichloro substituents on the benzene ring, showed half-maximal effective concentrations (EC₅₀) as low as 20.5 µM and were found to inhibit the growth of cancer cell spheroids. mdpi.com These findings suggest that the benzenesulfonamide (B165840) structure is a viable core for developing new anticancer agents. mdpi.com

Research in Optoelectronic Materials

Derivatives of benzenesulfonic acid are being explored for their potential in the field of optoelectronics, particularly in the development of novel liquid crystals and other functional materials.

Liquid Crystal Derivatives

A homologous series of liquid crystal compounds based on a benzenesulfonic acid core, specifically (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (denoted as Sn, where n is the number of carbons in the alkoxy chain), has been synthesized and characterized. rsc.org These derivatives were found to exhibit liquid crystalline behavior, which was confirmed through differential scanning calorimetry (DSC) and polarized optical microscopy (POM). rsc.org

The studies revealed that all synthesized compounds in the series are monomorphic, displaying a pure smectic A (SmA) mesophase. rsc.org The presence of the terminal sulfonic acid group (–SO₃H) was found to play a significant role in stabilizing the molecule, leading to high thermal stability of the SmA phase. rsc.org

Table 1: Mesophase Transition Temperatures of Benzenesulfonic Acid Liquid Crystal Derivatives (Sn)

| Compound | Alkoxy Chain Length (n) | Transition Temperature (°C) Cr → SmA | Transition Temperature (°C) SmA → I |

|---|---|---|---|

| S6 | 6 | 179.8 | 210.5 |

| S8 | 8 | 175.4 | 219.8 |

| S10 | 10 | 170.2 | 224.7 |

| S12 | 12 | 165.7 | 228.1 |

Data sourced from experimental DSC measurements. rsc.org Cr = Crystalline, SmA = Smectic A, I = Isotropic liquid.

Optical Band Gap Analysis

The optical properties of these benzenesulfonic acid derivatives were investigated to determine their potential for use in optoelectronic devices. The optical band gap is a critical parameter that defines the electronic properties of a material.

For the derivative with a 10-carbon chain (S10), analysis revealed two direct optical band gaps at 3.58 eV and 3.23 eV. rsc.org In comparison, the derivative with a 6-carbon chain (S6) showed a main bandgap of 3.3 eV. rsc.org The presence of large bandgaps, combined with good absorption characteristics, makes these materials interesting candidates for energy-related applications. rsc.org

Table 2: Optical Band Gap Values for Selected Derivatives

| Compound | Optical Band Gap 1 (eV) | Optical Band Gap 2 (eV) |

|---|---|---|

| S6 | 3.3 | - |

| S10 | 3.58 | 3.23 |

Data represents the direct optical band gaps determined from optical studies. rsc.org

Electrical Conductivity Studies

The electrical properties of the synthesized liquid crystal derivatives were also examined. The measurements indicated that all compounds in the series exhibit ohmic behavior, with electrical resistance in the giga-ohm (GΩ) range. rsc.org

The derivative S10, which has a 10-carbon alkoxy chain, was identified as having the highest electrical conductivity of the series, measured at 35.16 picosiemens (pS). rsc.org This enhanced conductivity, along with its favorable optical properties, marks the S10 derivative as a particularly promising material for further investigation in energy-based applications. rsc.org

Table 3: Electrical Properties of Benzenesulfonic Acid Derivatives

| Compound | Electrical Resistance Range | Highest Recorded Conductivity |

|---|---|---|

| Sn Series | Giga-ohm (GΩ) | 35.16 pS (for S10) |

Electrical properties determined from experimental measurements. rsc.org

Computational and Theoretical Studies on 4 Fluorobenzenesulphonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 4-Fluorobenzenesulphonic acid, these calculations elucidate the effects of the fluorine substituent on the geometry and electronic distribution of the benzenesulphonic acid framework.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on substituted benzenesulphonic acids are employed to analyze reactivity, electronic properties, and potential interactions. For instance, DFT has been used to study various substituted benzenesulphonamides and other sulphonic acid derivatives to understand their reactivity and interaction mechanisms. nih.govnih.gov

In studies of substituted benzenesulphonic acids, DFT calculations, often using functionals like B3LYP, are performed to optimize molecular geometries and predict properties. nih.govmdpi.com For this compound, DFT would predict a tetrahedral geometry around the sulphur atom and a planar phenyl ring. The primary application of DFT in this context is to understand how the strongly electronegative fluorine atom at the para-position influences the electronic properties of the entire molecule, particularly the acidity of the sulphonic acid group. nih.gov The electron-withdrawing nature of fluorine is expected to impact the charge distribution across the aromatic ring and the sulphonate group.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the principal conformational flexibility arises from the rotation of the sulphonic acid group (-SO₃H) around the carbon-sulphur (C-S) bond. mdpi.com

Studies on substituted benzenesulphonic acids have shown that the orientation of the -SO₃H group relative to the benzene (B151609) ring defines the stable conformers. mdpi.com While these studies often focus on ortho-substituted derivatives where intramolecular interactions are significant, the principles apply to para-substituted isomers as well. mdpi.com For this compound, different rotational conformers would exist, though the energy differences between them are expected to be small due to the symmetry of the para-substitution and the distance between the substituent and the rotating group. The most stable conformation is one that optimizes intermolecular hydrogen bonding in the solid state or solvation in a solution.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the examination of dynamic processes such as conformational changes, solvation, and molecular interactions in a simulated environment that mimics condensed phases.

While specific MD simulation studies focused exclusively on this compound are not prominent in the surveyed literature, this methodology is frequently applied to related sulphonic acid systems. Such simulations could provide valuable insights into the hydration shell structure around the sulphonate group and the fluorine atom, the dynamics of intermolecular hydrogen bonding with solvent molecules (e.g., water), and the transport properties of the acid in solution.

Thermodynamic and Energetic Calculations

Thermodynamic and energetic calculations provide quantitative data on the stability and reactivity of molecules. For this compound, these calculations are crucial for understanding its acidity and the subtle effects of intramolecular forces.

The acidity of a compound is quantified by its acid dissociation constant (pKa), which is directly related to the standard Gibbs free energy of deprotonation (ΔG°deprot). Computational methods can calculate this energy, providing a theoretical measure of acidity. stackexchange.com The process involves calculating the energies of the acid (HA) and its conjugate base (A⁻) to determine the energy change of the reaction: HA → H⁺ + A⁻.

Studies on substituted benzenesulphonic acids have demonstrated that electron-withdrawing substituents significantly enhance acidity. mdpi.comnih.gov The fluorine atom in the para-position of this compound acts as a strong electron-withdrawing group through its inductive effect. This effect stabilizes the resulting benzenesulphonate anion, thereby lowering the Gibbs energy of deprotonation and making the acid stronger than unsubstituted benzenesulphonic acid. nih.gov DFT calculations on ortho-substituted benzenesulphonic acids have shown that substituents have a profound impact on the gas-phase deprotonation energies. mdpi.com For example, the calculated Gibbs energies of deprotonation for various substituted acids highlight these electronic effects.

Table 1: Calculated Thermodynamic Data for Related Benzenesulphonic Acids

| Compound | Method | Calculated Property | Value (kJ/mol) | Source |

|---|---|---|---|---|

| Benzenesulphonic acid | Joback Method | Standard Gibbs free energy of formation (ΔfG°) | -493.31 | chemeo.com |

| Benzenesulphonic acid | Joback Method | Enthalpy of formation at standard conditions (ΔfH°gas) | -536.22 | chemeo.com |

| 2-Hydroxybenzenesulphonic acid | DFT/B3LYP/cc-pVTZ | Gibbs energy of deprotonation (ΔrG⁰₂₉₈) | 1238.1 | mdpi.com |

Note: Data for this compound is not explicitly available in the cited sources but the trends from related compounds are informative.

Intramolecular hydrogen bonds (IHBs) can form between a hydrogen atom and a nearby electronegative atom within the same molecule, significantly influencing the molecule's conformation and properties. chemistryguru.com.sg

In the case of this compound, an intramolecular hydrogen bond between the acidic proton of the sulphonic group and the fluorine atom is not possible. The para-position of the fluorine atom places it too far from the sulphonic acid group for such an interaction to occur. chemistryguru.com.sg Intramolecular hydrogen bonding is a critical factor in determining the conformation and acidity of ortho-substituted benzenesulphonic acids, where the substituent is in close proximity to the sulphonic acid group. mdpi.com For these ortho isomers, the -SO₃H group can act as either a donor or an acceptor in an IHB, which can either increase or decrease the deprotonation energy depending on the nature of the interaction. mdpi.com In this compound, the dominant hydrogen bonding interactions are intermolecular, occurring between different molecules in the condensed phase, which plays a key role in its crystal structure and physical properties.

Advanced Analytical Methodologies for 4 Fluorobenzenesulphonic Acid and Its Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool for separating 4-Fluorobenzenesulphonic acid from reaction mixtures, impurities, or complex matrices. The choice of technique is dictated by the analytical objective, whether it is quantitative analysis or preparative purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. youtube.com Given the compound's polar and acidic nature, specific HPLC modes are employed for effective separation. helixchrom.com

Detailed Research Findings: Reverse-phase (RP) HPLC is a common starting point, but the high polarity of sulfonic acids can lead to poor retention on standard C18 columns. helixchrom.com To overcome this, mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, is highly effective. helixchrom.comsielc.com For instance, a method for separating benzenesulfonic and p-toluenesulfonic acids uses a mixed-mode column that retains the analytes through both weak reversed-phase and strong anion-exchange interactions. helixchrom.com The elution is controlled by adjusting the mobile phase's pH, ionic strength, and organic solvent concentration (typically acetonitrile). helixchrom.comsielc.com For preparative separations aimed at isolating impurities, these methods are scalable. sielc.com

Table 1: Typical HPLC Parameters for Aromatic Sulphonic Acid Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column Type | Mixed-Mode (Reverse-Phase/Anion-Exchange) or specific Reverse-Phase (e.g., Newcrom R1) | helixchrom.comsielc.comsielc.com |

| Stationary Phase | Polymer-based or silica (B1680970) with low silanol (B1196071) activity; may have ion-pairing groups. | sielc.comshodex.com |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., ammonium (B1175870) formate (B1220265), phosphoric acid) | helixchrom.comsielc.comshimadzu.com |

| Flow Rate | 0.2 - 1.0 mL/min | shimadzu.comgoogle.com |

| Detection | UV (e.g., 220 nm or 254 nm), ELSD, CAD, Mass Spectrometry (MS) | helixchrom.comgoogle.comwaters.com |

For enhanced sensitivity and specificity, HPLC systems are frequently coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique is a powerful tool for trace-level detection and confirmation of this compound. nih.govresearchgate.net

Detailed Research Findings: LC-MS/MS analysis of sulfonic acids is typically performed using an electrospray ionization (ESI) source, operating in negative ion mode, which is ideal for acidic analytes. shimadzu.comresearchgate.net The method offers significant improvements in detection limits compared to UV detection alone. researchgate.net In tandem MS (or MS/MS), a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, minimizing interference from matrix components. shimadzu.com For example, in the analysis of linear alkylbenzene sulfonates, a common product ion at m/z 183 is used for quantification regardless of the alkyl chain length. shimadzu.com When developing LC-MS methods, volatile buffers like formic acid or ammonium formate must be used in the mobile phase instead of non-volatile acids like phosphoric acid to ensure compatibility with the MS interface. sielc.comshimadzu.com

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | shimadzu.comresearchgate.net |

| Precursor Ion ([M-H]⁻) | m/z 175.0 | nist.gov |

| Potential Product Ions | Fragments corresponding to loss of SO₃ (m/z 95.0) or other characteristic cleavages. | shimadzu.comnih.gov |

| Detector | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer | shimadzu.comnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. nih.gov This technology allows for operation at much higher pressures, resulting in dramatically improved performance. nih.govnih.gov

Detailed Research Findings: The primary advantages of UPLC are increased resolution, greater sensitivity, and a substantial reduction in analysis time. nih.gov For sulfonic acid derivatives, converting a 30-minute HPLC method to a 5-minute UPLC method is achievable. waters.com This high throughput boosts laboratory productivity and reduces solvent consumption. waters.com The narrower peaks (typically 1-2 seconds wide) produced by UPLC lead to a three- to five-fold increase in signal intensity (sensitivity) and reduce spectral overlap, which is particularly beneficial when coupled with mass spectrometry. nih.gov This enhanced separation power makes UPLC an excellent choice for analyzing complex samples containing this compound alongside its isomers or degradation products. waters.comnih.gov

Spectroscopic Characterization in Research

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound. FT-IR and NMR spectroscopy provide complementary information on functional groups and the precise arrangement of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. researchgate.net

Detailed Research Findings: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The sulfonic acid group (–SO₃H) gives rise to strong, distinct peaks. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the 1350-1120 cm⁻¹ region. researchgate.net The O-H stretch of the sulfonic acid is very broad and appears in the 3000-2500 cm⁻¹ range. Other key peaks include the C-F stretch and vibrations associated with the substituted benzene (B151609) ring. nist.gov The presence of strong absorption around 1100 cm⁻¹ is a key indicator for sulfate (B86663) or sulfonate groups. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

|---|---|---|---|

| ~3000 | Broad O-H Stretch | Sulfonic Acid (–SO₃H) | researchgate.net |

| ~1600, ~1490 | C=C Aromatic Ring Stretch | Benzene Ring | researchgate.net |

| ~1350-1200 | Asymmetric S=O Stretch | Sulfonate (–SO₃) | researchgate.net |

| ~1250-1000 | C-F Stretch | Aryl-Fluoride | nist.gov |

| ~1180-1120 | Symmetric S=O Stretch | Sulfonate (–SO₃) | researchgate.net |

| ~1080, ~1015 | In-plane C-H Bending | Benzene Ring | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. organicchemistrydata.org 1H and 13C NMR experiments provide detailed information about the hydrogen and carbon skeletons of this compound, respectively. bas.bg

Detailed Research Findings: In the ¹H NMR spectrum, the aromatic protons of this compound are expected to appear as two distinct signals due to the molecule's symmetry. The protons ortho to the fluorine atom will be coupled to the adjacent protons and the fluorine atom, resulting in a complex multiplet, often a triplet of doublets or a doublet of doublets. The protons ortho to the sulfonyl group will also appear as a multiplet due to coupling with their adjacent protons and potentially a smaller long-range coupling to fluorine.

In the ¹³C NMR spectrum, four signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the ring will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive signal assignment. rsc.org The chemical shifts are significantly influenced by the electron-withdrawing nature of both the fluorine and sulfonyl groups.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2, H-6 (ortho to -SO₃H) | ~7.8-8.0 | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-5 Hz |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern (due to F) | Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 (-SO₃H) | ~145 | Triplet (t) | ⁴JCF ≈ 3-4 Hz |

| C-2, C-6 | ~128-130 | Doublet (d) | ³JCF ≈ 8-10 Hz |

| C-3, C-5 | ~116-118 | Doublet (d) | ²JCF ≈ 21-23 Hz |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Aminobenzenesulphonic acid |

| 4-Chlorobenzenesulphonic acid |

| This compound |

| 4-Fluorobenzoic acid |

| Acetonitrile |

| Ammonium formate |

| Benzenesulfonic acid |

| Formic acid |

| p-Toluenesulfonic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

Multinuclear NMR

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. southampton.ac.uk

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, the aromatic protons exhibit characteristic signals in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the benzene ring are split into two sets of signals due to the presence of the fluorine and sulfonic acid groups. The protons ortho to the sulfonic acid group (H2, H6) and the protons ortho to the fluorine atom (H3, H5) will appear as two distinct multiplets. Due to the symmetry of the para-substituted ring, these often appear as two doublets of doublets, resulting from both proton-proton and proton-fluorine coupling. For a similar compound, 4-Chlorobenzenesulfonic acid, the aromatic protons appear as two distinct signals at approximately 7.54 ppm and 7.80 ppm. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show four signals for the aromatic carbons due to symmetry. The carbon atom bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms (C1, C2/C6, and C3/C5) will also be influenced by the fluorine atom through two-, three-, and four-bond couplings, respectively. For comparison, the ¹³C NMR spectrum of the related compound 4-Fluorobenzoic acid shows signals in the aromatic region between 115 and 167 ppm. chemicalbook.com Quaternary carbons, like the one attached to the sulfonyl group, often show signals of lower intensity. youtube.com

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. southampton.ac.uk For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For monofluorobenzene, the ¹⁹F chemical shift is approximately -113.15 ppm relative to CFCl₃. colorado.edu The presence of the electron-withdrawing sulfonic acid group would be expected to shift this value. The fluorine signal will be coupled to the adjacent protons (H3 and H5), resulting in a triplet, assuming the coupling constants are resolved. This technique is valuable for confirming the position of the fluorine substituent on the aromatic ring. man.ac.uk

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (H2, H6) | 7.8 - 8.0 | Doublet of doublets |

| ¹H (H3, H5) | 7.2 - 7.4 | Doublet of doublets (or triplet) |

| ¹³C (C1) | 140 - 145 | Singlet (or triplet due to C-F coupling) |

| ¹³C (C2, C6) | 128 - 132 | Doublet (due to C-F coupling) |

| ¹³C (C3, C5) | 115 - 120 | Doublet (due to C-F coupling) |

| ¹³C (C4) | 160 - 165 | Doublet (large ¹JCF) |

| ¹⁹F | -110 to -120 | Triplet |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, providing insights into its molecular structure. libretexts.org The electron ionization (EI) mass spectrum is obtained by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.uk

The molecular ion peak for this compound (C₆H₅FO₃S) is expected at a mass-to-charge ratio (m/z) of 176, corresponding to its molecular weight. bldpharm.com The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. libretexts.org

Key fragmentation pathways for this compound would likely involve the cleavage of the carbon-sulfur bond and losses of small molecules from the sulfonic acid group.

Loss of SO₃ : A prominent fragmentation pathway for sulfonic acids is the loss of a sulfur trioxide molecule (SO₃, 80 Da), leading to a fragment ion at m/z 96. This corresponds to the fluorobenzene (B45895) cation [C₆H₅F]⁺.

Loss of the Sulfonic Acid Group : The loss of the entire sulfonic acid radical (•SO₃H, 81 Da) would result in a fragment ion corresponding to the fluorophenyl cation [C₆H₄F]⁺ at m/z 95.

Loss of OH : Cleavage of the S-OH bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), resulting in an ion at m/z 159, [C₆H₄FSO₂]⁺.

Aromatic Ring Fragmentation : Further fragmentation of the fluorobenzene cation (m/z 96) can occur, leading to smaller aromatic fragments.

| m/z Value | Proposed Fragment Ion | Formula |

| 176 | Molecular Ion | [C₆H₅FO₃S]⁺ |

| 159 | Loss of •OH | [C₆H₄FSO₂]⁺ |

| 96 | Loss of SO₃ | [C₆H₅F]⁺ |

| 95 | Loss of •SO₃H | [C₆H₄F]⁺ |

UV-Vis Absorption Measurements for Kinetic Studies

UV-Vis absorption spectrophotometry is a versatile technique for studying the kinetics of chemical reactions involving this compound. This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined.

For instance, in a reaction where this compound is consumed or produced, its concentration can be tracked if it or another reactant/product has a distinct absorption band in the UV-Vis spectrum. The aromatic nature of this compound results in characteristic UV absorptions, typically around 250-270 nm.

Kinetic studies can be performed for various reactions, such as:

Synthesis Reactions : Monitoring the formation of this compound from reactants like fluorobenzene.

Degradation Studies : Following the decomposition of the compound under specific conditions (e.g., photochemical or oxidative degradation).

Derivatization Reactions : Observing the rate of reaction of the sulfonic acid group with other reagents.

The rate constant of the reaction can be calculated by plotting the change in concentration (derived from absorbance) versus time and fitting the data to the appropriate rate law (e.g., first-order or second-order kinetics).

Electrochemical Measurement Techniques

Electrochemical techniques are employed to investigate the redox properties of this compound. These methods provide information on the oxidation and reduction potentials of the molecule, which are crucial for understanding its electronic structure and reactivity in electrochemical systems.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. nih.gov In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured. The plot of current versus potential is known as a cyclic voltammogram.

For this compound, cyclic voltammetry can be used to determine its oxidation and reduction potentials. The aromatic ring can be oxidized at a sufficiently high positive potential, while the sulfonic acid group is generally electrochemically inactive in the typical potential window. The presence of the fluorine atom, an electron-withdrawing group, is expected to make the oxidation of the benzene ring more difficult (occur at a more positive potential) compared to unsubstituted benzenesulfonic acid.

A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would be analyzed for the presence of oxidation or reduction peaks. The peak potentials provide information about the thermodynamics of the electron transfer process, while the peak currents are related to the concentration of the analyte and the kinetics of the electron transfer. Fast-scan cyclic voltammetry, which uses much faster scan rates, can be employed for studying rapid electrochemical processes or detecting transient intermediates. nih.gov

Q & A

Q. What are the standard methods for synthesizing 4-Fluorobenzenesulphonic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation or halogenation reactions. For example, derivatives like 4-Fluorobenzenesulfonyl chloride (CAS 349-88-2) are synthesized via chlorosulfonation of fluorobenzene derivatives under controlled sulfuric acid catalysis at elevated temperatures (100–300°C) to ensure regioselectivity . Key factors include temperature control to minimize isomerization and stoichiometric optimization of sulfonating agents. Yields are often improved by using anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to distinguish para-substitution patterns. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy are used to validate molecular weight and functional groups (e.g., sulfonic acid or sulfonyl chloride moieties) . High-performance liquid chromatography (HPLC) coupled with UV detection ensures purity assessment, especially for detecting trace isomers .

Q. How can researchers assess the stability of this compound in aqueous solutions?

Stability studies involve pH-dependent degradation kinetics monitored via HPLC or UV-Vis spectroscopy. The compound’s sulfonic acid group confers high solubility but may hydrolyze under strongly acidic or basic conditions. Buffer systems (pH 4–7) are recommended for long-term storage, with periodic NMR analysis to detect decomposition products like 4-fluorophenol .

Q. What are the common impurities in this compound synthesis, and how are they resolved?

Impurities include positional isomers (e.g., 2- or 3-fluorobenzenesulphonic acid) and unreacted precursors. Chromatographic techniques (e.g., column chromatography or preparative HPLC) are employed for separation. Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity, with purity verified via melting point analysis and elemental composition testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Contradictory results often arise from differences in assay conditions (e.g., cell line variability, solvent effects). Systematic replication under standardized protocols (e.g., OECD guidelines) and meta-analysis of dose-response curves are essential. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) clarifies mechanisms .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?

Directed ortho-metalation or using bulky directing groups (e.g., tert-butyl) can enhance para-substitution. Computational modeling (DFT) predicts reaction pathways, while in-situ monitoring via Raman spectroscopy enables real-time adjustment of reaction parameters .

Q. How does this compound interact with biological macromolecules, and what techniques quantify these interactions?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinities with proteins. Molecular docking simulations identify potential binding sites, validated by mutagenesis studies. For example, sulfonic acid groups may interact with lysine residues in enzyme active sites .

Q. What methodologies address discrepancies in spectroscopic data for structurally similar sulphonic acid derivatives?

Advanced NMR techniques (e.g., COSY, NOESY) resolve overlapping signals in complex mixtures. Isotopic labeling (e.g., deuterated solvents) or hyphenated techniques (LC-NMR) improve signal clarity. Contradictions are minimized by cross-referencing with X-ray crystallography data .

Q. How can derivatization of this compound enhance its utility in drug discovery?

Conversion to sulfonamides or sulfonyl chlorides expands reactivity. For instance, 4-Fluorobenzenesulfonyl chloride (CAS 349-88-2) serves as a key intermediate for coupling with amines or alcohols, generating libraries of bioactive compounds. Reaction efficiency is tracked via thin-layer chromatography (TLC) and optimized using green chemistry principles .

Q. What are best practices for reporting contradictory data in publications involving this compound?

Follow the Analytical, Design, and Statistical (ADS) framework:

- Analytical : Disclose instrument calibration and validation steps.

- Design : Detail experimental replicates and controls.

- Statistical : Apply rigorous error analysis (e.g., propagation of uncertainty). Raw data should be archived in appendices or repositories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro